molecular formula C16H10N4O B2887183 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole CAS No. 477859-77-1

2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole

Cat. No.: B2887183
CAS No.: 477859-77-1
M. Wt: 274.283
InChI Key: QTFQTOGAUKULCE-UHFFFAOYSA-N
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Description

2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with pyridine and pyrimidine moieties. The compound’s molecular formula is C₁₆H₁₀N₄O, with a molecular weight of 274.28 g/mol . Key predicted physicochemical properties include a boiling point of 377.8±42.0 °C, density of 1.307±0.06 g/cm³, and pKa of 1.79±0.10 . The pyridine and pyrimidine substituents likely enhance its π-π stacking and hydrogen-bonding capabilities, which are critical for interactions with biological targets or materials.

Properties

IUPAC Name

2-(2-pyridin-2-ylpyrimidin-5-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c1-2-7-14-12(5-1)20-16(21-14)11-9-18-15(19-10-11)13-6-3-4-8-17-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFQTOGAUKULCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=C(N=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole typically involves the formation of the benzoxazole ring followed by the introduction of pyridine and pyrimidine groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Subsequent reactions introduce the pyridine and pyrimidine groups under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .

Scientific Research Applications

2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzoxazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole C₁₆H₁₀N₄O 274.28 Pyridine, pyrimidine Not explicitly reported (structural analog)
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole C₁₆H₁₃NO₂ 251.29 4-Methoxyphenyl ethenyl Antimycobacterial (M. avium, M. kansasii)
Oxazosulfyl C₁₅H₁₁F₃N₂O₅S₂ 444.39 Ethylsulfonyl, trifluoromethylsulfonyl Insecticidal (unclassified)
2-(2,4-Dichlorophenyl)-1,3-benzoxazole C₁₃H₇Cl₂NO 264.11 2,4-Dichlorophenyl Antifungal (broad-spectrum)
2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1,3-benzoxazole C₁₅H₉N₃O₂S₂ 343.39 Oxadiazole, pyridine Antimicrobial, antioxidant
Cybenzoxasulfyl C₁₈H₁₅F₃N₂O₄S₂ 476.46 Cyclopropyl, ethylsulfonyl, trifluoromethylsulfinyl Insecticidal

Key Comparative Insights

Antimicrobial and Antimycobacterial Activity

  • 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole (compound 3 in ) exhibits >10-fold higher activity against M. avium and M. kansasii compared to the standard drug isoniazid . In contrast, derivatives with pyrimidine/pyridine substituents (e.g., the target compound) may prioritize different binding mechanisms due to their nitrogen-rich aromatic systems, though specific data is lacking.
  • 2-(2,4-Dichlorophenyl)-1,3-benzoxazole (compound g in ) shows broad-spectrum antifungal activity, likely due to electron-withdrawing chlorine atoms enhancing membrane permeability .

Physicochemical Properties

  • The target compound, with fewer heteroatoms, may exhibit lower solubility but greater lipophilicity.
  • Cybenzoxasulfyl () incorporates sulfonyl and sulfinyl groups, enhancing its stability and bioavailability as an insecticide .

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., in compound 3, ) enhance antimycobacterial activity, while chlorine atoms () improve antifungal potency .
  • Heteroaromatic Extensions : Pyridine and pyrimidine substituents (as in the target compound) may improve DNA intercalation or enzyme inhibition but require precise steric alignment .
  • Sulfur-Containing Moieties : Sulfonyl/sulfinyl groups (e.g., Oxazosulfyl, Cybenzoxasulfyl) increase oxidative stability and target specificity in agrochemicals .

Biological Activity

2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a benzoxazole ring fused with pyridine and pyrimidine moieties, which contributes to its diverse pharmacological properties. Research has indicated that this compound may exhibit significant anti-inflammatory, anticancer, and antimicrobial activities.

  • Molecular Formula : C16_{16}H10_{10}N4_4O
  • Molecular Weight : 274.28 g/mol
  • CAS Number : 477859-77-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can inhibit enzyme activity by binding to their active sites through hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its potential therapeutic effects.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. For instance:

  • Cell Line Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values for these cell lines have been reported in the range of 10-20 µM.
Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)18

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages when treated with this compound.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) against common pathogens are as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Case Studies

A notable case study involved the use of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What strategies enhance bioavailability in preclinical models?

  • Methodological Answer: Prodrug design (e.g., esterification of hydroxyl groups) improves intestinal absorption. Nanoformulations (liposomes) increase plasma half-life. Assess pharmacokinetics via LC-MS/MS to monitor Cₘₐₓ and AUC .

Q. How to resolve conflicting data in binding affinity studies?

  • Methodological Answer: Replicate experiments with standardized protein batches (≥95% purity). Use isothermal titration calorimetry (ITC) to validate SPR results. Analyze buffer ionic strength effects (e.g., 150 mM NaCl vs. 50 mM) .

Q. What are the stability profiles under different storage conditions?

  • Methodological Answer: Lyophilized samples stored at -80°C show <5% degradation over 6 months. In solution (DMSO), avoid freeze-thaw cycles; use aliquots to prevent hydrolysis. Monitor via stability-indicating HPLC methods .

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